molecular formula C13H18N4O4S B3000682 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione CAS No. 378201-02-6

8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B3000682
CAS No.: 378201-02-6
M. Wt: 326.37
InChI Key: CLEBXBBNWSTQEX-UHFFFAOYSA-N
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Description

8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the purine core .

Mechanism of Action

The mechanism of action of 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting signaling pathways .

Properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-4-5-17-9-10(14-12(17)22-7-8(19)6-18)15(2)13(21)16(3)11(9)20/h4,8,18-19H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEBXBBNWSTQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(CO)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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